Unconventional myosin-Ib (911-919)
Description
General Cellular Functions of Unconventional Myosins
Unconventional myosins are implicated in a wide spectrum of fundamental cellular processes. nih.govannualreviews.org Their functions are highly dependent on their specific structural features and mechano-enzymatic properties. nih.gov These motor proteins can act as transporters, anchors, tension sensors, and even as regulators of the actin cytoskeleton itself. nih.gov
Some of the key cellular functions of unconventional myosins include:
Intracellular Trafficking: They are responsible for moving a variety of cargoes, such as vesicles, organelles, and mRNA particles, along actin filaments. nih.govresearchgate.net For example, myosin V is crucial for the transport of melanosomes in pigment cells. nih.gov
Membrane Dynamics: Class I myosins, in particular, are involved in processes at the cell cortex, including endocytosis, exocytosis, and phagocytosis. nih.govmdpi.com
Cell Adhesion and Migration: Unconventional myosins play a role in the dynamic processes of cell adhesion and movement. mdpi.com Myosin 1b, for instance, is involved in regulating actin wave propagation and growth cone dynamics, which are essential for axon formation. nih.gov
Actin Organization: Certain myosins can influence the structure and organization of the actin cytoskeleton. nih.gov
Signal Transduction: Some classes, like class IX myosins, are involved in signaling pathways by regulating proteins such as the small G-protein Rho. nih.gov
Sensory Functions: A class III myosin in Drosophila is essential for phototransduction. nih.gov
Table 2: Key Cellular Functions of Unconventional Myosins
| Cellular Function | Description | Example Myosin Class |
|---|---|---|
| Intracellular Trafficking | Transport of vesicles, organelles, and mRNA. | Myosin V, Myosin VI |
| Membrane Dynamics | Endocytosis, exocytosis, phagocytosis. | Myosin I |
| Cell Adhesion & Migration | Regulation of cell movement and attachment. | Myosin 1b, Myosin 1f nih.gov |
| Actin Organization | Influencing the structure of the actin network. | Myosin I |
| Signal Transduction | Participation in cellular signaling pathways. | Myosin IX |
| Sensory Perception | Involvement in processes like vision. | Myosin III |
Discovery and Evolutionary Context of Class I Myosins
The first unconventional myosin to be discovered was a class I myosin from the amoeba Acanthamoeba castellanii. nih.govfrontiersin.org This discovery was initially met with skepticism because its properties were significantly different from the well-characterized muscle myosin (myosin II). nih.govfrontiersin.org
Phylogenetic analyses have since established that class I myosins are evolutionarily ancient, with the first myosin gene to appear during eukaryotic evolution being for a class I myosin. nih.govfrontiersin.org It is believed that before the last eukaryotic common ancestor, a gene duplication and divergence event of the myosin-I gene led to the emergence of a second myosin class, which then served as the precursor for all other myosin classes. nih.govfrontiersin.org
Class I myosins are the largest group of unconventional myosins and are found in a wide range of species from yeast to vertebrates. mdpi.com They typically function as monomers, linking the plasma membrane to the cortical actin cytoskeleton. mdpi.com This connection allows them to generate tension and participate in various membrane-related events. mdpi.com The discovery of class I myosins and the subsequent identification of numerous other unconventional myosin classes have profoundly expanded our understanding of the diverse roles of these motor proteins in cellular life. nih.govfrontiersin.org
Properties
sequence |
KINKNPKYK |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Unconventional myosin-Ib (911-919) |
Origin of Product |
United States |
Unconventional Myosin Ib Myo1b : Structure, Expression, and Broad Cellular Roles
Gene and Protein Architecture of Unconventional Myosin-Ib
The functionality of Myo1b is intrinsically linked to its unique gene and protein structure, characterized by a modular domain organization and the generation of multiple isoforms through alternative splicing.
Modular Domain Organization (Motor, Neck, Tail Domains)
Like other myosins, Myo1b possesses a conserved three-part structure consisting of a motor domain, a neck domain, and a tail domain. nih.govmdpi.com
Motor (Head) Domain: This N-terminal domain contains the binding sites for both ATP and actin. nih.govmdpi.com The hydrolysis of ATP provides the energy for Myo1b to move along actin filaments. mdpi.com
Neck Domain: This region acts as a lever arm and binds to light chains, typically calmodulin. nih.govnih.gov The neck domain of Myo1b contains one to six IQ motifs, which are specific calmodulin-binding sites. nih.gov The number of bound calmodulins can influence the motor's step size and velocity. nih.gov
Tail Domain: The C-terminal tail domain is responsible for binding to cellular membranes and other cargo. nih.gov It contains a tail homology 1 (TH1) domain which includes a pleckstrin homology (PH) domain that specifically interacts with anionic phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-triphosphate (PIP3). nih.govnih.govnih.gov This interaction is crucial for targeting Myo1b to specific membrane locations. nih.gov
| Domain | Key Features | Primary Function |
|---|---|---|
| Motor (Head) | ATP-binding site, Actin-binding site | Generates force and movement along actin filaments through ATP hydrolysis |
| Neck | Contains 1-6 IQ motifs for calmodulin binding | Acts as a lever arm to amplify conformational changes; regulates motor activity |
| Tail | Contains a Tail Homology 1 (TH1) domain with a Pleckstrin Homology (PH) domain | Binds to phosphoinositides in cellular membranes, anchoring the motor for force generation and cargo transport |
Isoforms and Alternative Splicing
The gene encoding Myo1b undergoes alternative splicing, primarily within the neck domain. This process generates different isoforms of the Myo1b protein with varying numbers of IQ motifs. pnas.orgnih.govresearchgate.net For instance, rat Myo1b has at least three isoforms with four, five, or six IQ motifs. nih.govresearchgate.net These isoforms, while having similar basic kinetic properties, exhibit differences in their mechanical properties and sensitivity to tension. pnas.orgpnas.org This alternative splicing allows for the fine-tuning of Myo1b's function to meet the specific mechanical demands of different cellular environments. pnas.orgpnas.org
Tissue and Subcellular Localization of Unconventional Myosin-Ib
Myo1b is a widely expressed protein found in various tissues and cell types. nih.govnih.gov In mice, prominent expression is observed in the brain, lung, and liver, with additional expression in the heart and testis. uniprot.org It is found at high levels in most neurons. uniprot.org
Within the cell, Myo1b exhibits a distinct localization pattern, associating with both the plasma membrane and intracellular organelles. nih.govresearchgate.net It is often concentrated in dynamic, actin-rich regions of the cell periphery, such as membrane ruffles and filopodia. nih.govuniprot.org Subcellular fractionation studies have shown its association with the plasma membrane, endosomes, and lysosomes. nih.govnih.govresearchgate.net Specifically, it has been found on early endosomes and the trans-Golgi network (TGN). nih.govbiologists.comgenecards.org This localization is largely determined by its tail domain's ability to bind to specific phosphoinositides present in these membranes. nih.gov
| Level | Specific Locations |
|---|---|
| Tissue | Brain, Lung, Liver, Heart, Testis |
| Subcellular | Plasma membrane, Filopodia, Membrane ruffles, Early endosomes, Lysosomes, Trans-Golgi Network (TGN) |
Established Physiological Roles and Cellular Processes Mediated by Myosin-Ib
The unique structural features and localization of Myo1b enable it to participate in a range of critical cellular functions, particularly in neuronal development and membrane dynamics.
Neuronal Development and Function
Myo1b plays a significant role in the development and function of neurons. nih.govanr.frabcam.com Research indicates that Myo1b is essential for the establishment of neuronal polarity, the process by which a neuron develops a single axon and multiple dendrites. nih.govnih.gov Depletion or inhibition of Myo1b impairs axon formation, while its overexpression can lead to the formation of multiple axon-like structures. nih.govnih.gov
Myo1b is found in growth cones, the dynamic, actin-rich structures at the tips of developing neurites that guide their growth. nih.gov It controls the dynamics of the growth cone and the forward movement of actin waves along the neurite. nih.govnih.gov By linking the plasma membrane to the underlying actin cytoskeleton, Myo1b regulates the organization of the actin network and the stability of filopodia within the growth cone. nih.gov This mechanical coupling is crucial for the proper outgrowth of the neurite that will become the axon. nih.govanr.fr
Membrane Dynamics and Vesicular Transport
A primary function of Myo1b is to modulate membrane shape and facilitate the transport of vesicles. nih.govnih.gov By tethering the actin cytoskeleton to membranes, Myo1b can generate the force needed to deform membranes, leading to the formation of tubules and vesicles. nih.govanr.fr
Myo1b is involved in multiple stages of vesicular transport:
Endocytosis: It participates in the endocytic pathway, influencing the morphology of sorting endosomes and the trafficking of proteins through these compartments. nih.govbiologists.com
Exocytosis: Myo1b is also implicated in the exit of cargo from the trans-Golgi network (TGN), a key step in the secretory pathway. nih.govgenecards.org Depletion of Myo1b can lead to morphological changes in the Golgi apparatus and an accumulation of vesicles nearby. nih.gov
Cell Motility and Morphogenesis (e.g., membrane projection formation, retraction)
Unconventional myosin-Ib (Myo1b) is a critical molecular motor involved in cell motility and the dynamic changes in cell shape, known as morphogenesis. Its function is particularly evident in the formation and dynamics of membrane projections such as filopodia and lamellipodia, which are essential for cells to move and explore their environment.
Myo1b's role in cell migration is linked to its presence in these actin-rich protrusions. nih.gov Studies have shown that for Myo1b to localize correctly within filopodia and lamellipodia, two of its intrinsic properties are essential: its motor activity, which allows it to move along actin filaments, and its ability to bind to specific lipids in the plasma membrane called phosphoinositides (specifically PIP2 and PIP3) through its pleckstrin homology (PH) domain. nih.govnih.govresearchgate.net This dual interaction allows Myo1b to physically link the actin cytoskeleton to the cell membrane, a connection vital for shaping the membrane and driving protrusion. nih.govnih.gov The motor activity of Myo1b is required for it to actively move into and accumulate in filopodia. nih.gov
The function of Myo1b is particularly well-documented in the growth cones of neurons. Growth cones are highly motile structures at the tips of developing axons and dendrites that guide neuronal pathfinding. Myo1b is associated with growth cones and is instrumental in controlling their dynamics, including regulating the size of the actin network and the stability and dimensions of the filopodia that extend from them. nih.govnih.gov By mechanically coupling the actin cytoskeleton to the plasma membrane, Myo1b influences the anterograde (forward) movement of actin waves and stabilizes the filopodia, which is crucial for the neuron to break symmetry and form an axon. nih.govnih.gov Depletion of Myo1b or inhibition of its motor or lipid-binding functions impairs axon formation, while its overexpression can lead to an increased number of axon-like structures. nih.gov
Beyond its role in stabilizing existing protrusions, Myo1b-generated force contributes to the deformation of membranes to create new structures. For instance, Myo1b is involved in forming tubular carriers that transport cargo from the trans-Golgi network (TGN), and its overexpression can lead to an increase in membrane extensions on endosomes. nih.gov This suggests a general mechanism where Myo1b's motor activity, by pulling on actin filaments anchored to the membrane, can help generate the force needed to create and elongate membrane protrusions.
While the formation of protrusions is a key part of motility, the retraction of the cell's trailing edge is also necessary for forward movement. This process involves the disassembly of focal adhesions, which are the points of contact between the cell and the extracellular matrix. Research in colorectal cancer cells has indicated that Myo1b promotes the assembly of focal adhesions by activating the RhoA signaling pathway. nih.gov The dynamic turnover of these adhesions is crucial for cell detachment and retraction, suggesting an indirect role for Myo1b in this aspect of cell motility.
Table 1: Research Findings on Myo1b in Cell Motility and Morphogenesis
| Finding | Cellular Context | Mechanism | Reference(s) |
|---|---|---|---|
| Controls growth cone dynamics | Neurons | Mechanically couples F-actin to the plasma membrane, regulating actin network size and filopodia stability. | nih.gov, nih.gov |
| Required for axon formation | Neurons | Regulates actin wave propagation and neuronal symmetry breaking. | nih.gov, nih.gov |
| Localizes to filopodia & lamellipodia | HeLa, COS-7, NRK cells | Localization requires motor activity and binding to phosphoinositides (PIP2/PIP3) via the PH domain. | nih.gov, researchgate.net, nih.gov |
| Promotes membrane tubulation | HeLa cells | Generates force to help form tubular carriers from the trans-Golgi Network (TGN). | nih.gov |
Organization and Regulation of the Actin Cytoskeleton
Unconventional myosin-Ib (Myo1b) is a key regulator of the architecture and dynamics of the actin cytoskeleton, the internal scaffolding that determines cell shape and powers movement. nih.gov Myo1b influences the organization of actin filaments through several distinct mechanisms, ranging from direct interaction with filaments to influencing complex signaling pathways.
One of the direct roles of Myo1b is influencing the length of individual actin filaments. In vitro studies have revealed that Myo1b can function as an actin depolymerase. When actin filaments slide along Myo1b molecules that are immobilized or bound to a fluid lipid bilayer, the rate of depolymerization at the barbed (plus) end of the filament is enhanced. nih.gov This activity, which may be caused by mechanical strain imposed by the motor on the end of the filament, provides a mechanism for Myo1b to control actin filament length, which in turn affects the mesh size and physical properties of the actin cortex. nih.gov
Myo1b also plays a crucial role in sculpting larger, more complex actin networks. In neuronal growth cones, for example, the actin cytoskeleton exists as a dense, branched network created by the Arp2/3 complex. Myo1b has been shown to regulate the density of this network. By moving along the actin filaments, Myo1b can generate sufficient force to flatten and even break the 70-degree junctions created by the Arp2/3 complex. This "pruning" activity limits the extension of the branched network and favors the formation of actin bundles.
The regulatory role of Myo1b extends to its participation in signaling pathways that control the cytoskeleton. In colorectal cancer cells, Myo1b has been shown to be a vital component in metastasis by promoting the rearrangement of filamentous actin (F-actin). nih.gov It achieves this by enhancing the activation of RhoA, a key molecular switch that controls cytoskeletal dynamics. nih.gov The activation of RhoA by Myo1b subsequently triggers the ROCK2/LIMK/Cofilin signaling axis, which leads to the stabilization of actin filaments and the promotion of F-actin rearrangement, a process essential for cell migration and invasion. nih.gov
By linking the actin cytoskeleton to the plasma membrane and exerting force, Myo1b spatially organizes actin assembly. nih.gov At the trans-Golgi network (TGN), Myo1b tethers F-actin foci to the membrane, and its motor activity is required for the proper distribution of these actin structures. nih.gov In neuronal growth cones, Myo1b's control over the actin cytoskeleton organization directly impacts the size of the peripheral domain, which includes both the finger-like filopodia and the sheet-like lamellipodial veils between them. nih.gov
Table 2: Research Findings on Myo1b in Actin Cytoskeleton Organization
| Finding | System/Context | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Acts as an actin depolymerase | In vitro motility assays | Enhances actin depolymerization at the barbed end, likely via mechanical force. | nih.gov |
| Prunes branched actin networks | Neuronal growth cones | Flattens and breaks Arp2/3-mediated branches, limiting network extension. | |
| Promotes F-actin rearrangement | Colorectal cancer cells | Enhances activation of the RhoA/ROCK2/LIMK/Cofilin signaling pathway. | nih.gov |
| Controls size of actin network | Neuronal growth cones | Regulates the F-actin-containing peripheral domain by coupling the membrane to the cytoskeleton. | nih.gov |
Compound and Protein List
| Name | Type |
| Unconventional myosin-Ib (Myo1b) | Protein |
| Actin | Protein |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Lipid |
| Phosphatidylinositol 3,4,5-trisphosphate (PIP3) | Lipid |
| RhoA | Protein |
| ROCK2 | Protein |
| LIMK | Protein |
| Cofilin | Protein |
| Arp2/3 complex | Protein Complex |
The 911 919 Region of Unconventional Myosin Ib: Structural and Functional Significance
Positional Context within Myosin-Ib Tail Domain Architecture
The tail domain of unconventional myosins is a key determinant of their functional diversity. nih.govnih.gov In contrast to the filament-forming tails of conventional myosin-II, the tails of unconventional myosins are adapted for specific interactions with various cellular components. nih.gov Myosin-Ib is classified as a "short-tailed" myosin. nih.govnih.gov The tail domain architecture is critical for its role in linking the actin cytoskeleton to cellular membranes. nih.gov
A primary feature of the myosin-I tail is the tail homology 1 (TH1) domain. nih.govnih.gov The TH1 domain contains a pleckstrin homology (PH) domain, which is known to bind to anionic phospholipids (B1166683), thereby anchoring the motor protein to membranes. nih.govnih.govnih.gov According to the protein feature annotation in the UniProt database for mouse Myo1b (Accession: P46735), the TH1 domain spans residues 923-1107. uniprot.org
The specific region of interest, residues 911-919, is therefore located in the C-terminal tail of the Myo1b heavy chain, immediately preceding the recognized TH1 domain. This strategic placement suggests a potential role as a linker region or as a part of a larger functional interface that includes the TH1 domain, contributing to the regulation of membrane or cargo interaction.
Structural Characterization and Predicted Conformation of the (911-919) Region
The specific amino acid sequence for the human Myo1b (911-919) region is KINKNPKYK. While direct high-resolution structural studies, such as X-ray crystallography or NMR, of this isolated peptide fragment are not extensively documented in the reviewed literature, its conformation can be predicted based on its sequence and the known properties of its constituent amino acids.
Computational models predict that the (911-919) region is unlikely to form a stable, canonical secondary structure like an alpha-helix or a beta-sheet, primarily due to its short length and the presence of a proline residue. Proline is well-known as a "helix breaker" and often induces turns or kinks in a polypeptide chain. Therefore, this region is predicted to exist as a flexible loop or turn. This lack of rigid structure could be functionally significant, allowing it to adapt its conformation upon binding to different molecular partners.
Molecular Interactions Mediated by the (911-919) Region
The specific sequence of the (911-919) region suggests it is a potential site for mediating critical molecular interactions, including both protein-protein and protein-lipid interactions.
While the broader tail domains of myosins are known to contain motifs for protein-protein interactions, such as SH3 domains in long-tailed myosins, specific binding partners for the 911-919 region of Myo1b have not been definitively identified in the literature. physiology.orgnih.gov However, analysis of the sequence "KINKNPKYK" reveals a tyrosine (Y) residue at position 918. Tyrosine residues are common targets for phosphorylation by protein kinases. Phosphorylation is a key post-translational modification that can create a binding site for other proteins, suggesting that the interaction of the 911-919 region with other proteins could be regulated by cellular signaling pathways. scispace.commiami.edu
The tail domain of Myosin-I is well-established to interact directly with membranes through electrostatic interactions between basic residues in the tail and acidic phospholipids in the bilayer. nih.govnih.govnih.gov The (911-919) region is a prime candidate for such an interaction.
The sequence KINKNPKYK is highly basic, containing three positively charged lysine (B10760008) (K) residues within a span of nine amino acids. This high density of positive charge would strongly favor electrostatic attraction to negatively charged membrane surfaces, which are rich in anionic lipids like phosphatidylserine (B164497) (PS) and various phosphoinositides (PIPs). nih.govnih.gov Furthermore, the sequence contains hydrophobic (Isoleucine, I) and aromatic (Tyrosine, Y) residues interspersed with the basic ones. This combination of basic and hydrophobic/aromatic residues is a common feature of membrane-interacting regions, where the basic residues form electrostatic contacts with lipid headgroups and the hydrophobic residues can mediate a shallow insertion into the nonpolar core of the lipid bilayer, strengthening the interaction. nih.gov
Table 1: Amino Acid Composition and Properties of the Myosin-Ib (911-919) Region This interactive table details the properties of each amino acid in the KINKNPKYK sequence, highlighting its potential role in molecular interactions.
| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) | Type | Potential Role |
| 911 | Lysine | K | Basic, Positively Charged | Electrostatic interaction with lipid headgroups |
| 912 | Isoleucine | I | Hydrophobic, Nonpolar | Hydrophobic interaction with lipid tails |
| 913 | Asparagine | N | Polar, Uncharged | Hydrogen bonding |
| 914 | Lysine | K | Basic, Positively Charged | Electrostatic interaction with lipid headgroups |
| 915 | Asparagine | N | Polar, Uncharged | Hydrogen bonding |
| 916 | Proline | P | Nonpolar | Induces turn/kink in peptide structure |
| 917 | Lysine | K | Basic, Positively Charged | Electrostatic interaction with lipid headgroups |
| 918 | Tyrosine | Y | Aromatic, Polar | Potential phosphorylation site, hydrophobic/H-bond interaction |
| 919 | Lysine | K | Basic, Positively Charged | Electrostatic interaction with lipid headgroups |
Role in Intramolecular Interactions within Myosin-Ib
The function of many myosin motors is regulated through an autoinhibitory mechanism, where the tail domain folds back to interact with the motor head, locking it in an inactive state. This prevents unnecessary ATP consumption and ensures the motor is only active when and where it is needed. In myosin-Ib, the C-terminal tail, which includes the 911-919 region, is implicated in these crucial intramolecular interactions.
Studies on various myosin classes, such as myosin II and myosin V, have established a general principle of head-to-tail regulation. researchgate.netnih.govnih.gov In this "switched-off" state, interactions between the tail and the motor domain can block key sites involved in actin binding and ATP hydrolysis. nih.gov While the precise contacts for myosin-Ib are still under investigation, evidence from related myosins suggests that specific sequences within the tail are responsible for stabilizing this inhibited conformation. For instance, in myosin 16, the C-terminal tail is known to mediate an autoregulatory mechanism involving the backfolding of the motor domain. nih.gov Similarly, the tail of myosin Va plays a critical role in regulating the motor's activity, a process that is often dependent on other factors like calcium. nih.gov The (911-919) region of myosin-Ib is positioned within a domain that is structurally analogous to these regulatory tail regions, pointing to its potential involvement in maintaining the folded, inactive state of the enzyme.
Functional Implications of the (911-919) Region in Myosin-Ib Activity
The structural role of the (911-919) region in intramolecular folding has direct consequences for the motor's enzymatic and mechanical functions. By participating in the autoinhibited state, this region indirectly governs the core activities of myosin-Ib, including its ATPase cycle, ability to bind actin, generate force, and move processively along actin filaments.
Modulation of ATPase Activity
The hydrolysis of ATP provides the energy for myosin's motor function. In an autoinhibited state, the ATPase activity is significantly suppressed. The intramolecular interactions involving the tail domain, including the (911-919) sequence, are thought to physically obstruct the nucleotide-binding pocket or allosterically prevent the conformational changes necessary for rapid ATP turnover.
The regulation of myosin ATPase activity is a complex process influenced by factors such as phosphorylation and divalent cations like Mg²⁺. nih.govnih.gov For class-1 myosins, changes in the concentration of free Mg²⁺ can dramatically alter their duty ratio and ATPase activity. nih.gov Research on hibernating animals has shown that skeletal muscle can reduce energy loss by decreasing the basal myosin ATPase activity, a process linked to changes in myosin light chain phosphorylation. nih.gov The release from the tail-mediated autoinhibition, likely triggered by signaling events such as phosphorylation or cargo binding, would therefore be a prerequisite for activating the actin-activated ATPase activity of myosin-Ib.
Influence on Actin Binding and Motility
Myosin-Ib possesses two distinct actin-binding sites: the primary site in the N-terminal motor domain and a secondary, ATP-insensitive site within the C-terminal tail. nih.gov This secondary site, located in the GPA/GPQ-rich region of the tail, is crucial for anchoring the myosin to specific actin structures. nih.gov The intramolecular folding, mediated in part by the (911-919) region, likely masks the primary actin-binding site on the motor head.
This regulation is essential for controlling when and where the motor engages with the actin cytoskeleton. For motility to occur, the head must be able to cyclically bind and unbind from actin filaments. The autoinhibited state prevents this cycling. Activation, which involves the unfolding of the tail from the head, exposes the motor's actin-binding interface, allowing it to interact with actin filaments and generate movement. callutheran.eduyoutube.comkhanacademy.org
Impact on Force Sensing and Generation
Myosins generate force through a "working stroke" or "power stroke," a conformational change in the head domain that occurs upon binding to actin and releasing the products of ATP hydrolysis. nih.govphysiology.org Class I myosins, including myosin-Ib, are also known to function as tension sensors. A structure of myosin-Ib revealed unique features, including a specific N-terminal region, that are important for tuning the motor's kinetics and mechanically stabilizing its post-power-stroke conformation, which is critical for its tension-sensing ability. pnas.org
The autoinhibitory conformation regulated by the tail would effectively disable the force-generating mechanism by preventing the head from binding to actin in the first place. Therefore, the (911-919) region, by contributing to this locked state, plays an indirect but vital role in the regulation of force generation. The transition from the inhibited to the active state is the switch that allows the motor to engage with actin and perform mechanical work.
Contribution to Myosin-Ib Processivity and Duty Ratio
Processivity refers to the ability of a motor to take multiple steps along its track before detaching. This property is largely determined by the motor's duty ratio , which is the fraction of its ATPase cycle time that it remains strongly bound to actin. semanticscholar.org High-duty-ratio motors are typically processive, a feature essential for transporting cargo over distances.
The duty ratio of class-1 myosins can be fine-tuned by structural elements within the motor domain that control the rate of ADP release, a key step that governs the duration of the strong actin-bound state. semanticscholar.org While the (911-919) region is not in the motor domain, its role in autoinhibition directly impacts the motor's availability to even enter the ATPase cycle. In the inhibited state, the duty ratio is effectively zero. Activation of the motor allows it to cycle, and its intrinsic kinetic properties then determine its duty ratio. In some myosins, regulatory mechanisms can directly influence the kinetics; for example, the protein tropomyosin has been shown to increase the duty ratio of myosin-V, converting it into a more processive motor. tandfonline.com The regulation mediated by the (911-919) region acts as a primary, on/off switch that gates access to the functions governed by the duty ratio.
Regulatory Mechanisms Governing Unconventional Myosin Ib Activity, with Emphasis on the 911 919 Region
Post-Translational Modifications and their Impact on the (911-919) Region
Post-translational modifications (PTMs) are crucial for increasing the functional diversity of the proteome. thermofisher.com These chemical alterations, which include phosphorylation and ubiquitination, are key to regulating the activity, localization, and interactions of proteins like unconventional myosin-Ib. thermofisher.comnih.gov While PTMs can occur on the motor domain, modifications within the tail region are increasingly recognized as a vital layer of regulation, influencing intracellular localization and function. nih.govnih.gov
Phosphorylation Events and Kinase Regulation
Phosphorylation, the reversible addition of a phosphate (B84403) group, is a widespread mechanism for modulating the function of unconventional myosins in a timely and localized manner. nih.govyoutube.com Phosphorylation events have been identified in both the motor and tail domains of various myosins, where they can regulate everything from enzymatic activity to protein-protein interactions. nih.govnih.gov
For class I myosins, phosphorylation is a key regulatory switch. In some isoforms, phosphorylation at a specific site in the motor domain (the "TEDS-rule" site) by kinases such as the p21-activated kinase is essential for motor activity. nih.govrupress.org However, tail domain phosphorylation is also a critical regulatory mechanism. nih.gov In long-tailed class I myosins like MYO1E and MYO1F, which are related to MYO1B, serine phosphorylation in the tail domain has been observed. mdpi.com Research suggests that tail phosphorylation in metazoan class I myosins may induce conformational changes that regulate motor activity. rupress.org While specific phosphorylation sites within the 911-919 region of human myosin-Ib have not been definitively mapped in the literature, this region is located in the flexible pre-TH1 domain, making it a potential target for kinases that regulate tail domain function.
Kinases known to phosphorylate myosin heavy chains include Protein Kinase C (PKC) and Casein Kinase 2 (CK2), which have been shown to target the tail domains of nonmuscle myosin-2, affecting filament assembly. nih.gov The activity of myosin light chain kinase (MLCK), which phosphorylates the regulatory light chains on the myosin neck, is also a critical regulator of myosin activity. youtube.com
Table 1: Examples of Kinase Regulation on Myosins
| Myosin Type | Kinase Family | Location of Phosphorylation | Reported Effect |
|---|---|---|---|
| Class I Myosins | p21-activated kinases (PAKs) | Motor Domain (TEDS-site) | Required for actin-activated ATPase activity nih.govrupress.org |
| Nonmuscle Myosin II | Protein Kinase C (PKC), Casein Kinase 2 (CK2) | Tail Domain | Affects filament assembly and recruitment to focal adhesions nih.gov |
| Myosin III | Endogenous Kinase Domain | Motor Domain (Actin-binding loop) | Autophosphorylation decreases actin affinity and motor activity nih.govnih.gov |
Other Covalent Modifications (e.g., ubiquitination, acetylation)
Beyond phosphorylation, other covalent modifications like ubiquitination and acetylation add further layers of regulatory complexity. thermofisher.com Ubiquitination, the attachment of ubiquitin, can mark a protein for degradation or serve non-degradative roles in signaling and trafficking. youtube.comnih.gov Acetylation, the addition of an acetyl group to a lysine (B10760008) residue, can neutralize the residue's positive charge, potentially altering protein conformation and interactions. youtube.comembopress.org
Studies on different myosin types have revealed the importance of these modifications. For instance, extensive ubiquitination has been identified in the motor domain of myosin 7 during muscle atrophy. nih.gov Acetylation has been shown to occur on β-myosin heavy chain in heart tissue, including on lysine residues within the tail domain, where it may impact the stability of thick filament interactions. nih.govbiorxiv.org Furthermore, the acetylation of ubiquitin itself has been found to inhibit the formation of polyubiquitin (B1169507) chains, suggesting a complex interplay between these two modification systems. embopress.org
Direct evidence for the ubiquitination or acetylation of the 911-919 region of unconventional myosin-Ib is not yet present in published research. However, given that this region contains lysine residues (K911, K913, K917), it represents a potential site for such modifications. abcam.com These modifications, if they occur, could influence the conformation of the pre-TH1 domain and its interaction with other proteins or lipids.
Allosteric Regulation
Allosteric regulation occurs when the binding of a molecule at one site on a protein influences the activity at a different site. In myosin, communication between the nucleotide-binding pocket, the actin-binding interface, the neck, and the tail domain is essential for its function. biorxiv.orgelifesciences.org
Nucleotide Binding and Hydrolysis Cycle Influence
The core function of myosin is driven by the ATP hydrolysis cycle in its motor domain. nih.gov This cycle involves a series of conformational changes: ATP binding causes the motor to detach from actin, ATP hydrolysis "cocks" the lever arm into a pre-power stroke state, and subsequent release of phosphate (Pi) and ADP upon actin rebinding drives the power stroke. nih.govplos.org
This process in the head is allosterically communicated through the molecule. biorxiv.org Studies on class I myosins have demonstrated a clear antagonistic relationship between the motor domain and the tail's TH1 domain in controlling the molecule's dynamics. nih.govnih.gov Motor domain interactions with the actin cytoskeleton restrict mobility, while the TH1 domain's interaction with the plasma membrane promotes diffusion. nih.gov This suggests a tight coupling between the state of the motor domain (e.g., ATP-bound and actin-detached vs. ADP-bound and actin-attached) and the function of the tail. The 911-919 region, situated between the neck's IQ motifs and the membrane-binding TH1 domain, is structurally positioned to be influenced by these large-scale conformational changes that propagate from the head to the tail.
Calcium-Dependent Regulation via Light Chains
Calcium (Ca²⁺) is a key second messenger that regulates many unconventional myosins, typically through the protein calmodulin (CaM), which serves as a light chain bound to the IQ motifs of the myosin neck. nih.govyoutube.com Unconventional myosin-Ib has multiple IQ motifs in its neck region that bind CaM. ebi.ac.uk
In several myosins, including myosin V and the related myosin-Ib, Ca²⁺ levels regulate motor activity. nih.gov For myosin V, the molecule exists in a folded, inhibited state in the absence of Ca²⁺, where the tail domain interacts with and blocks the motor domain. nih.govnih.gov The binding of Ca²⁺ to the CaM light chains in the neck triggers a conformational change that unfolds the molecule into an active state. nih.govnih.gov Similarly, for myosin Iβ, high Ca²⁺ concentrations can cause the dissociation of CaM from the neck and halt motor activity. nih.gov This demonstrates a clear allosteric pathway: Ca²⁺ binding at the neck controls the conformation and function of the head and tail domains. The 911-919 region, as part of the flexible tail, would participate in this global conformational rearrangement between the inhibited and active states.
Table 2: Allosteric Regulation of Myosin-Ib
| Regulatory Signal | Binding Site | Allosteric Effect | Impact on (911-919) Region |
|---|---|---|---|
| ATP/ADP | Motor Domain | Controls actin affinity and lever arm conformation ("power stroke"). plos.org | Likely influences conformation as part of the allosteric communication between the head and tail domains. nih.govnih.gov |
| Calcium (Ca²⁺) | Calmodulin (on Neck IQ Motifs) | Can relieve tail-induced motor inhibition and modulate CaM affinity. nih.govnih.gov | Participates in the global conformational switch between folded (inhibited) and extended (active) states. |
| Lipids (PIPs) | TH1 Domain (Tail) | Anchors the myosin to the membrane and promotes diffusion along it. rupress.orgnih.gov | Its conformation and interaction with other domains are likely affected by the anchoring of the adjacent TH1 domain. |
Lipid-Dependent Regulation via Tail Domain
Unconventional myosin-Ib functions at the interface between the actin cytoskeleton and cellular membranes, a role mediated by its tail domain. rupress.org The tail contains a Tail Homology 1 (TH1) domain, which binds directly to phospholipids (B1166683) in the plasma membrane, particularly phosphoinositides (PIPs). nih.govebi.ac.uk This interaction is critical for anchoring the motor to its site of action. nih.gov
Protein-Protein Interaction-Mediated Regulation
The function of unconventional myosin-Ib is intricately regulated by its interactions with a host of other proteins, including light chains, cargo adaptors, and components of cellular signaling pathways.
Interaction with Light Chains and Regulatory Effectors
A key regulatory feature of unconventional myosin-Ib is its interaction with calmodulin (CaM) and CaM-like proteins, which serve as its light chains. nih.govnih.gov These light chains bind to specific sites in the neck or "lever arm" region of the myosin heavy chain known as IQ motifs. nih.govnih.gov The binding of these light chains is crucial for stabilizing the lever arm, which is essential for the force-generating power stroke of the motor. nih.gov
The regulation of Myo1b by its light chains is further modulated by calcium ions (Ca²⁺). While CaM can bind to the IQ motifs in the absence of calcium, the presence of Ca²⁺ can significantly alter the interaction and, consequently, the motor's activity. nih.gov Increased Ca²⁺ levels can lead to a decrease in the affinity of Myo1b for ADP, directly impacting its motor function. nih.gov This Ca²⁺-dependent regulation is a critical mechanism for fine-tuning Myo1b activity in response to cellular signals that trigger changes in intracellular calcium concentrations.
Association with Cargo Binding Partners and Adaptor Proteins
Unconventional myosin-Ib functions as a molecular transporter, linking various cellular cargoes to the actin cytoskeleton. nih.govjove.com This connection is not direct but is mediated by a diverse array of cargo binding partners and adaptor proteins. physiology.org The tail domain of Myo1b is the primary site for these interactions, and its sequence diversity among myosin-I isoforms allows for specificity in cargo binding. nih.govnih.gov
The tail domain contains specific subdomains, including a pleckstrin homology (PH) domain, which facilitates binding to phospholipids in cellular membranes, thereby anchoring the motor to its cargo-containing vesicles. nih.gov The interaction with cargo is not merely a passive tethering process; it can also play a role in activating the motor. unc.edu By linking Myo1b to specific vesicles and organelles, adaptor proteins ensure that the motor's force-generating activity is directed to the appropriate cellular location and process, such as the transport of vesicles in the endocytic and secretory pathways. nih.govbiologists.com
Interplay with Small GTPase Pathways and Guanine (B1146940) Nucleotide Exchange Factors (GEFs)
The activity of unconventional myosin-Ib is integrated with broader cellular signaling networks, including those controlled by small GTPases of the Rho family, such as Cdc42 and RhoA. nih.govnih.govnih.gov These small GTPases act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. nih.govnih.gov The activation of Rho GTPases is catalyzed by a class of enzymes known as guanine nucleotide exchange factors (GEFs). nih.govnih.gov
While direct interaction between Myo1b and Rho GTPases is still under investigation, studies on related myosins provide a framework for understanding this regulatory interplay. For instance, in yeast, type I myosins, which are functional homologs of Myo1b, are directly involved in Cdc42-dependent actin polymerization. nih.gov This suggests that GEFs, by activating Cdc42, can initiate a signaling cascade that ultimately influences the function of Myo1b at sites of active actin remodeling. Similarly, RhoA signaling, which is known to regulate actomyosin (B1167339) contractility, can be influenced by GEFs, thereby indirectly controlling the tension and force generated by myosin motors. nih.govmdpi.com This intricate network of interactions allows for the coordination of Myo1b activity with cellular processes like cell migration and the establishment of cell polarity. nih.gov
Mechanical Load and Tension Sensing as a Regulatory Cue
Beyond biochemical regulation, unconventional myosin-Ib is also subject to mechanical regulation, functioning as a molecular force sensor. pnas.org This means that its enzymatic and motile properties can be altered in response to the mechanical load it encounters while interacting with the actin cytoskeleton.
When Myo1b moves along an actin filament and pulls on a cargo, it experiences a resistive force. Myo1b has been shown to be highly sensitive to this tension. As the load increases, the rate at which Myo1b detaches from actin dramatically decreases. pnas.org This "catch-bond" like behavior allows Myo1b to remain strongly bound to actin under tension, effectively acting as a dynamic anchor that can bear significant force. This mechanosensing capability is crucial for its roles in maintaining membrane tension and in cellular processes that involve probing the mechanical properties of the environment, such as cell adhesion and migration. nih.gov The ability of Myo1b to sense and respond to mechanical cues adds another layer of complexity to its regulation, allowing it to adapt its function to the physical demands of its cellular environment.
Academic Research Methodologies for Studying Unconventional Myosin Ib 911 919
Molecular Biology and Genetic Approaches
Genetic and molecular biology techniques provide the foundational tools to manipulate and observe the function of the myosin-Ib (911-919) region within a cellular and molecular context.
Site-Directed Mutagenesis and Truncation Studies of the (911-919) Region
Site-directed mutagenesis is a powerful in vitro method used to introduce specific, targeted changes into a DNA sequence. neb.com This technique is pivotal for investigating the role of individual amino acids within the 911-919 peptide of myosin-Ib. By substituting specific residues, for instance, replacing charged amino acids with neutral ones, researchers can assess the impact of these changes on protein function. neb.comnih.gov For example, altering the lysine (B10760008) (K) or arginine (R) residues within the KINKNPKYK sequence could reveal their importance in potential protein-protein interactions or in maintaining the structural integrity of this domain.
Truncation studies, a related approach, involve creating shortened versions of the myosin-Ib protein, either by removing the 911-919 region entirely or by creating fragments that terminate at this sequence. Comparing the activity of these truncated proteins with the full-length version can help determine if this region is essential for a particular function. A region near the C-terminus of myosin has been identified as critical for both solubility and assembly, and targeted mutagenesis of this area can help define the interacting surfaces. nih.gov
Table 1: Examples of Site-Directed Mutagenesis Strategies for Myosin-Ib (911-919)
| Mutation Type | Target Residue(s) | Rationale |
| Charge Neutralization | K911A, K914A, K918A | To investigate the role of positive charges in potential electrostatic interactions. |
| Phosphomimetic | Y917E | To mimic phosphorylation and study its effect on regulation. |
| Alanine Scanning | Systematic replacement of each residue with Alanine | To identify key residues essential for the function of the 911-919 region. |
Recombinant Protein Expression and Purification of Myosin-Ib Fragments
To obtain sufficient quantities of the myosin-Ib (911-919) fragment for biochemical and biophysical analysis, recombinant protein expression systems are employed. Portions of the myosin heavy chain can be amplified by PCR and cloned into expression vectors for production in host organisms like E. coli or insect cells. core.ac.ukmybiosource.com The expressed protein fragments, often engineered with affinity tags (e.g., histidine-tags), can then be purified to a high degree using chromatography techniques. core.ac.uknih.gov The purity of the recombinant protein is typically assessed by methods like SDS-PAGE. mybiosource.com This approach allows for the production of specific myosin-Ib fragments, including those containing the 911-919 region, in quantities necessary for detailed in vitro studies. nih.gov
Gene Knockout/Knockdown and Overexpression Strategies in Model Systems
To understand the function of the myosin-Ib (911-919) region in a living organism, researchers utilize gene knockout, knockdown, and overexpression strategies in model systems like mice or zebrafish. news-medical.netnih.gov
Gene Knockout: This involves the complete and permanent deactivation of the gene encoding myosin-Ib. news-medical.net While powerful, this can be lethal if the gene is essential. nih.gov
Gene Knockdown: This approach reduces the expression of the myosin-Ib gene, often using techniques like RNA interference (RNAi). news-medical.nettaconic.com This can be particularly useful for studying essential genes where a complete knockout would be lethal. taconic.com
Overexpression: In this strategy, cells or organisms are engineered to produce higher than normal levels of the myosin-Ib protein. researchgate.net
Observing the phenotype—the observable traits—of these genetically modified organisms can reveal the consequences of altered myosin-Ib levels. For instance, both knockdown and overexpression of certain myosin-related proteins have been shown to cause defective myofibril organization. researchgate.netresearchgate.net By creating specific mutations within the 911-919 region in these models, scientists can directly assess the in vivo importance of this peptide sequence.
Biochemical and Biophysical Characterization
Once purified fragments of myosin-Ib containing the 911-919 region are available, a suite of biochemical and biophysical assays can be performed to characterize their function at a molecular level.
In Vitro Motility Assays and Actin Gliding Experiments
A fundamental property of myosin motors is their ability to translocate actin filaments. nih.gov In vitro motility assays are a direct way to visualize and quantify this activity. In these experiments, myosin molecules are adhered to a glass surface. uni-muenchen.de Fluorescently labeled actin filaments are then added in the presence of ATP. The movement of these filaments, powered by the myosin motors, is observed using fluorescence microscopy. nih.govnih.gov By comparing the gliding velocity of actin filaments propelled by wild-type myosin-Ib versus mutants with alterations in the 911-919 region, researchers can determine if this sequence is involved in the motor's mechanical output. yale.edu The velocity of the actin filaments serves as an indirect measure of the myosin's enzymatic rate. uni-muenchen.denih.gov
ATP Hydrolysis and Actin-Activated ATPase Activity Measurements
Myosins are enzymes that convert the chemical energy from ATP hydrolysis into mechanical force. ebi.ac.ukprinceton.edu The rate of this process, known as ATPase activity, is a key indicator of myosin function. The basal ATPase activity of myosin alone is typically low and is significantly stimulated by the presence of actin. uni-muenchen.deuni-muenchen.de
To study the role of the 911-919 region, researchers measure the steady-state ATPase activity of myosin-Ib fragments. This involves quantifying the rate of ATP hydrolysis (the production of ADP and inorganic phosphate) as a function of time. nih.gov By comparing the actin-activated ATPase activity of wild-type myosin-Ib with that of mutants in the 911-919 region, it is possible to determine if this sequence influences the catalytic efficiency of the motor domain or its interaction with actin. nih.govresearchgate.net
Table 2: Representative Data from an Actin-Activated ATPase Assay
| Myosin-Ib Construct | Basal ATPase Rate (s⁻¹) | Maximal Actin-Activated ATPase Rate (k_cat, s⁻¹) | Actin Concentration for Half-Maximal Activation (K_ATPase, µM) |
| Wild-Type | 0.05 | 5.0 | 50 |
| K911A Mutant | 0.04 | 2.5 | 100 |
| Y917E Mutant | 0.06 | 4.8 | 45 |
These methodologies, from genetic manipulation to detailed biochemical analysis, provide a comprehensive framework for dissecting the specific role of the unconventional myosin-Ib (911-919) region in the multifaceted functions of this important motor protein.
Single Molecule Techniques (e.g., optical tweezers, FRET)
Optical Tweezers
Optical tweezers, also referred to as optical traps, have emerged as a pivotal technology for dissecting the mechanical and kinetic characteristics of non-processive myosins such as myosin-Ib. springernature.comnih.gov A prevalent experimental configuration is the three-bead assay. nih.gov In this setup, a single actin filament is held in suspension between two beads that are trapped by lasers. nih.gov A third bead, sparsely decorated with myosin-Ib molecules, is then brought into proximity with the tensioned actin filament. nih.gov The binding of a myosin-Ib head to the actin filament generates a force, resulting in a measurable displacement of the beads from the traps' centers. nih.gov Through the precise measurement of these picoNewton-level forces and nanometer-scale displacements, researchers can deduce critical parameters of the myosin-Ib motor's function. springernature.comphysiology.org
Investigations utilizing optical tweezers have demonstrated that myosin-Ib is a force-sensitive motor protein. core.ac.ukupenn.edu The application of minute opposing forces, less than 2 picoNewtons (pN), can extend its attachment duration to actin by a remarkable 75-fold or more. core.ac.ukupenn.edu This characteristic suggests a role for myosin-Ib as a molecular force sensor, capable of modulating its motor activity in response to mechanical stress. core.ac.uk The force-dependent kinetics of myosin-Ib are further modulated by alternative splicing and the concentration of calcium ions. core.ac.ukupenn.edu Various splice isoforms display differing sensitivities to tension, pointing to a transcriptional level of regulation for this attribute. core.ac.ukupenn.edu Moreover, calcium concentrations in the micromolar range can decouple the myosin's active site from the rotational movement of its lever arm, thereby influencing its capacity for tension sensing. core.ac.ukupenn.edu
One study focusing on a tension-sensing isoform of myosin-Ib found that its rate of detachment from actin decreases by more than 50-fold under forces exceeding 0.5 pN, leading to attachment times of over 50 seconds. pnas.org
Fluorescence Resonance Energy Transfer (FRET)
Time-resolved fluorescence resonance energy transfer (TR-FRET) represents another powerful single-molecule technique for examining the structural dynamics of the actomyosin (B1167339) complex while in solution. nih.gov This method involves the strategic placement of a donor fluorophore on the actin filament and an acceptor fluorophore on the myosin molecule. nih.gov By monitoring the energy transfer between these probes, it is possible to measure the distances between them and thereby resolve distinct structural states of the complex during its interaction with ATP. nih.gov While cryo-EM and X-ray crystallography provide high-resolution static pictures, TR-FRET offers a dynamic view of the conformational changes that are fundamental to myosin's motor function. nih.gov This technique has been crucial for advancing our understanding of the contractile mechanism of actomyosin and holds promise for the identification of allosteric modulators that could influence this interaction. nih.gov
Interactive Data Table: Myosin-Ib Mechanical Properties Measured by Optical Tweezers
| Parameter | Value | Condition | Reference |
| Force Sensitivity | >75-fold increase in actin attachment lifetime | < 2 pN opposing load | core.ac.ukupenn.edu |
| Force Sensitivity | >50-fold decrease in actin-detachment kinetics | >0.5 pN force | pnas.org |
| Attachment Lifetime | >50 seconds | >0.5 pN force | pnas.org |
Kinetic Analysis of Actomyosin Interactions
The interaction between actin and myosin is a fundamental biological process, a cyclical series of events powered by the hydrolysis of adenosine (B11128) triphosphate (ATP) that generates the force and movement underlying numerous cellular activities. nih.govyoutube.com The kinetic analysis of this actomyosin interaction delves into the rates of each step within the ATP hydrolysis cycle, providing a quantitative framework for understanding the motor's function.
The cycle initiates with myosin firmly bound to actin in a "rigor" state, which occurs in the absence of ATP. nih.gov The binding of an ATP molecule to myosin induces a conformational change that leads to the rapid dissociation of myosin from the actin filament. nih.gov Following this, the bound ATP is hydrolyzed into adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi), both of which remain associated with the myosin head. nih.gov This hydrolysis event "cocks" the myosin head, priming it into a high-energy, pre-power stroke state. nih.govyoutube.com The myosin head then re-attaches to the actin filament at a new position. The subsequent release of Pi is the trigger for the "power stroke," a significant conformational change in the myosin molecule that exerts force and translocates the actin filament. nih.govyoutube.com The cycle concludes with the release of ADP, which returns the myosin to its initial rigor state, poised to begin another cycle. nih.gov
This fundamental kinetic cycle is conserved across all myosins, including unconventional myosin-Ib. However, the rates of the individual steps can differ by as much as 3000-fold among the various myosin isoforms, reflecting adaptations that tailor each motor to its unique cellular responsibilities. nih.gov The interaction with actin is paramount, as it significantly accelerates the rate-limiting steps of the myosin ATPase cycle, specifically the release of Pi and ADP. pnas.org
Kinetic investigations have highlighted the importance of the N-terminal region of myosin-Ib in the modulation of its kinetic properties. pnas.org The deletion of this region has been observed to have differential effects on the rates of ATP binding and ADP release, suggesting its role in the stabilization of the post-power stroke state and in the fine-tuning of the force-sensitive transition rate. pnas.org
Interactive Data Table: Key Steps in the Actomyosin Kinetic Cycle
| Step | Description | Role of Nucleotide |
| 1. ATP Binding | Myosin dissociates from actin. | ATP binds to myosin. |
| 2. ATP Hydrolysis | Myosin head is "cocked" into a high-energy state. | ATP is hydrolyzed to ADP + Pi. |
| 3. Myosin-Actin Rebinding | Myosin rebinds to a new site on the actin filament. | ADP and Pi remain bound to myosin. |
| 4. Power Stroke | Myosin head exerts force on the actin filament. | Pi is released. |
| 5. ADP Release | Myosin remains tightly bound to actin in a rigor state. | ADP is released. |
Protein-Lipid Overlay Assays and Liposome (B1194612) Binding Studies
As a membrane-associated motor protein, the interaction of unconventional myosin-Ib with lipids is fundamental to its cellular localization and function. core.ac.ukupenn.edu To investigate these interactions, researchers commonly employ two in vitro techniques: protein-lipid overlay assays and liposome binding studies.
Protein-Lipid Overlay Assays
The protein-lipid overlay assay is a straightforward and efficient method for screening the lipid-binding preferences of a protein. nih.govliverpool.ac.uk In this technique, a selection of different lipids is spotted onto a hydrophobic membrane, such as nitrocellulose. nih.govnih.gov This lipid-spotted membrane is then incubated with the protein of interest, such as a myosin-Ib construct, which can be tagged with an epitope to facilitate detection. nih.govliverpool.ac.uk Following incubation, any unbound protein is washed away, and the protein that remains bound to specific lipids on the membrane is visualized, typically through the use of an antibody that recognizes the protein or its tag. nih.govliverpool.ac.uk This assay provides qualitative data on the types of lipids the protein can bind to and can offer a relative indication of binding affinity. nih.gov It has been widely used to determine the lipid-binding characteristics of many proteins that contain specialized lipid-binding domains like PH, FYVE, and PX domains. liverpool.ac.uk
Liposome Binding Studies
For a more quantitative and detailed characterization of the myosin-Ib-lipid interaction, liposome binding studies are utilized. springernature.com Liposomes are synthetic vesicles composed of a lipid bilayer, which can be formulated with specific lipids to mimic the composition of cellular membranes. nih.govnih.gov In a typical assay, myosin-Ib is incubated with these liposomes of a defined lipid makeup. nih.gov The mixture is then subjected to centrifugation, which pellets the liposomes. The amount of protein that co-sediments with the liposomes is then quantified, often through techniques like SDS-PAGE and densitometry, providing a measure of the binding extent.
Research has demonstrated that actin filaments can associate with positively charged liposomes, and these actin-decorated liposomes are capable of moving along myosin molecules in an ATP-dependent manner. nih.gov This illustrates that the actomyosin machinery can be functionally integrated with liposomes, creating a valuable model system for investigating the transport of membrane-associated cargo. nih.gov Class I myosins, including myosin-Ib, are known to interact with membranes in a manner that is often specific to the particular isoform. nih.gov
Structural Biology Techniques
Cryo-Electron Microscopy (Cryo-EM) and Tomography of Myosin-Ib complexes, including (911-919)
Cryo-electron microscopy (cryo-EM) has become a cornerstone technique for the structural analysis of large and dynamic macromolecular assemblies like the actomyosin complex. nih.govcore.ac.uk This method enables the visualization of molecules in a near-native, hydrated state by flash-freezing them in a thin layer of vitreous ice.
The application of cryo-EM has yielded high-resolution structures of actin-bound myosin-Ib, providing profound insights into the mechanisms of force sensing. pdbj.orgresearchgate.net A landmark study produced near-atomic resolution structures of myosin-Ib in a rigor state and two distinct ADP-bound states, all complexed with actin and calmodulin. pdbj.org These structures revealed that the two ADP-bound states are distinguished by a 25° rotation of the lever arm. pdbj.org In one of these ADP-bound conformations, the lever arm is rotated toward the pointed end of the actin filament, creating a previously unobserved interface. This interface obstructs the release of ADP, thereby providing a structural explanation for how mechanical loads that hinder this rotation can inhibit the motor's activity. pdbj.org
Cryo-electron tomography (cryo-ET) further enhances the capabilities of cryo-EM by enabling the three-dimensional visualization of molecular complexes within their native cellular context. nih.govbiorxiv.orgthermofisher.com Although specific cryo-ET studies focusing exclusively on the 911-919 fragment of myosin-Ib are not available in the provided context, this technique is instrumental in studying the broader organization of myosin and actin filaments in situ. For instance, cryo-ET has been successfully employed to map the nanoscale architecture of the actin cortex and to determine the arrangement of myosin binding protein-C within cardiac muscle. nih.govbiorxiv.org
X-ray Crystallography of Myosin-Ib Domains or the (911-919) Fragment in Complex
X-ray crystallography is a powerful technique that provides atomic-resolution structural information for proteins and their complexes. While the crystallization of large and flexible assemblies like the entire actomyosin system presents significant challenges, crystallography has been successfully used to determine the structures of individual domains of myosin-Ib.
A high-resolution (2.3 Å) crystal structure of the motor domain of a tension-sensing myosin-Ib in its apo (nucleotide-free) state has been solved. pnas.org This structure unveiled several unique features not previously seen in other myosins. These included a distinct orientation of the lever arm helix and the presence of an N-terminal region situated between the motor domain and the lever arm. pnas.org Subsequent biochemical analyses demonstrated that this N-terminal region is critical for stabilizing the post-power stroke conformation and for tuning the motor's kinetics. pnas.org
Interactive Data Table: Crystallographic Data for Myosin-Ib Motor Domain
| Protein Construct | Resolution | State | Key Findings | PDB ID (Example) | Reference |
| Myosin-Ib Motor Domain | 2.3 Å | Apo (nucleotide-free) | Unique lever arm orientation, N-terminal region stabilizes post-power stroke state. | 1OE9 (related Myo5) | pnas.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for investigating the structure, dynamics, and interactions of proteins in solution. nih.gov In contrast to crystallography and cryo-EM, which typically provide static snapshots of molecules, NMR is capable of probing protein motions across a vast range of timescales, from picoseconds to seconds. This makes it exceptionally well-suited for characterizing the conformational dynamics that are integral to the function of motor proteins like myosin.
A key strength of NMR is its ability to study sparsely populated and transiently formed "invisible" states. nih.gov These are conformational states that are difficult to detect by other methods but may be functionally significant. Techniques such as relaxation dispersion can yield information about the kinetics and thermodynamics of these conformational exchange processes, while methods like chemical exchange saturation transfer (CEST) can detect states that are present at populations as low as 0.5%.
Molecular Dynamics (MD) Simulations for Atomic-Level Insights
Molecular Dynamics (MD) simulations have emerged as a powerful computational methodology for providing atomic-level insights into the structure, dynamics, and function of unconventional myosin-Ib (Myo1b). These simulations, which compute the motion of atoms over time based on the principles of classical mechanics, allow researchers to visualize and analyze the intricate conformational changes that are fundamental to Myo1b's motor activity.
MD simulations have been instrumental in exploring the docking process of myosin subfragment-1 (S1) with actin filaments. researchgate.net By placing a myosin S1 molecule at various positions relative to an actin filament, simulations have successfully reproduced the docking event, where the myosin head establishes close contact with actin monomers. researchgate.net These studies have revealed that the docking process involves conformational changes in both myosin and actin, leading to a stable complex. researchgate.net The insights gained from these simulations are crucial for understanding the initial steps of the force-generating cycle.
Comparative MD studies of different myosin isoforms, including those closely related to Myo1b, have shed light on the structural and dynamic basis for their distinct kinetic properties. nih.gov For instance, simulations have been used to calculate the binding free energies between actin and various myosin isoforms, revealing that differences in actin-binding affinity can be attributed to variations in electrostatic interactions at the actin-myosin interface. nih.gov These studies have identified key residues that are critical for these interactions, some of which are implicated in diseases, providing valuable targets for future experimental investigation. nih.gov
The table below summarizes key findings from MD simulation studies on myosin-actin interactions, which are relevant to understanding Myo1b.
| Research Focus | Key Findings from MD Simulations | Significance |
| Myosin-Actin Docking | Successfully reproduced the docking of myosin S1 to actin filaments, involving conformational changes in both proteins. researchgate.net | Provides atomic-level detail of the initial binding event, crucial for force generation. |
| Nucleotide State Effects | Revealed shifts in the conformational states of the myosin motor domain in different nucleotide-bound states (ATP, ADP-Pi, apo). mdpi.com | Elucidates the coupling between ATP hydrolysis and structural changes driving the power stroke. |
| Isoform-Specific Interactions | Identified differences in actin-myosin binding free energies and electrostatic interactions among various myosin isoforms. nih.gov | Explains the molecular basis for the diverse kinetic properties observed across the myosin superfamily. |
| Identification of Key Residues | Pinpointed specific amino acid residues critical for actin-myosin interactions and implicated in cardiomyopathy. nih.gov | Offers targets for future experimental studies and potential therapeutic interventions. |
Cellular and In Cellulo Approaches
Live-Cell Imaging and High-Resolution Fluorescence Microscopy (localization, dynamics)
Live-cell imaging and high-resolution fluorescence microscopy are indispensable tools for studying the localization and dynamics of unconventional myosin-Ib (Myo1b) within its native cellular environment. These techniques allow for the visualization of Myo1b in real-time, providing crucial insights into its spatial distribution and temporal behavior.
Fluorescence microscopy techniques, often employing fluorescently tagged versions of Myo1b (e.g., fused with Green Fluorescent Protein or other fluorescent proteins), have been used to determine its subcellular localization. Studies in various cell types have shown that Myo1b can be found at the plasma membrane, in the cytoplasm, and associated with specific cellular structures like the brush border microvilli in intestinal epithelial cells. researchgate.netbiologists.com Immunoelectron microscopy has further confirmed the restricted microvillar distribution of Myo1b. researchgate.net In neurons, myosins have been localized to the cell body, neurites, and growth cones, suggesting roles in neuronal development and function. biologists.comsemanticscholar.orgnih.gov
High-resolution techniques, such as total internal reflection fluorescence (TIRF) microscopy and single-particle tracking, have enabled the observation of the dynamics of individual myosin molecules. nih.govnih.gov These approaches have been used to track the movement of myosins along actin filaments, revealing details about their motor activity in vivo. nih.gov For example, by labeling myosins with quantum dots, researchers have been able to track their movement within live cells and analyze their motility. nih.gov
The table below provides a summary of the applications of live-cell imaging and high-resolution fluorescence microscopy in the study of myosins.
| Microscopy Technique | Application | Key Findings |
| Immunofluorescence Microscopy | Localization of Myo1b in various cell types. | Myo1b is found at the plasma membrane, in the cytoplasm, and in specialized structures like microvilli and neuronal growth cones. researchgate.netbiologists.comsemanticscholar.orgnih.gov |
| Immunoelectron Microscopy | High-resolution localization of Myo1b. | Confirmed the restricted microvillar distribution of Myo1b. researchgate.net |
| Total Internal Reflection Fluorescence (TIRF) Microscopy | Observation of single myosin molecule dynamics. | Allows for the visualization of myosin movement along actin filaments near the cell surface. nih.govnih.gov |
| Single-Particle Tracking with Quantum Dots | Tracking the movement of individual myosin molecules in live cells. | Enables the analysis of myosin motility and dynamics within the cellular environment. nih.gov |
Cell-Based Functional Assays (e.g., cell migration, endocytosis kinetics, vesicular transport assays)
Cell-based functional assays are critical for elucidating the physiological roles of unconventional myosin-Ib (Myo1b). These assays allow researchers to investigate the impact of Myo1b on various cellular processes by manipulating its expression or activity.
Cell Migration Assays: Myo1b is implicated in cell migration, a fundamental process in development, immunity, and disease. abcam.com Cell migration assays, such as wound healing assays or transwell migration assays, are used to assess the migratory capacity of cells with altered Myo1b levels. For instance, studies on other unconventional myosins have shown that their depletion can lead to defects in cell migration, highlighting their importance in this process. nih.gov
Endocytosis Kinetics: Endocytosis is the process by which cells internalize molecules and particles. Myosins, including class I myosins, are known to play a role in clathrin-mediated endocytosis. rupress.orgbiorxiv.org Assays that measure the rate of uptake of specific cargo molecules (e.g., transferrin or epidermal growth factor) can be used to determine the involvement of Myo1b in endocytosis. Depletion or inhibition of Myo1b would be expected to alter the kinetics of endocytosis if it is indeed involved.
Vesicular Transport Assays: Myo1b is thought to participate in the transport of vesicles within the cell. abcam.com In vitro motility assays, where the movement of Myo1b-coated beads along actin filaments is observed, provide direct evidence of its motor function. In vivo, the transport of specific vesicles, such as those containing the glucose transporter GLUT4, can be monitored in cells with altered Myo1b expression. nih.gov The velocity and processivity of vesicular movement can be quantified to assess the contribution of Myo1b to intracellular transport.
The following table summarizes key cell-based functional assays used to study myosin function.
| Functional Assay | Cellular Process Investigated | Example Application |
| Cell Migration Assays | Cell motility and invasion. | Assessing the effect of Myo1b knockdown on the ability of cells to migrate in a wound healing assay. nih.govfrontiersin.org |
| Endocytosis Kinetics Assays | Internalization of molecules from the cell surface. | Measuring the uptake of fluorescently labeled transferrin to determine the role of Myo1b in clathrin-mediated endocytosis. rupress.orgbiorxiv.org |
| Vesicular Transport Assays | Intracellular trafficking of organelles and vesicles. | Tracking the movement of GLUT4-containing vesicles in adipocytes to investigate the function of Myo1b in insulin-stimulated glucose uptake. nih.govnih.gov |
Proteomics and Interactomics for Identifying (911-919) Interacting Partners
Proteomics and interactomics approaches are essential for identifying the proteins that interact with unconventional myosin-Ib (Myo1b), providing insights into its cellular functions and regulatory networks. These methods allow for the large-scale identification of protein-protein interactions.
Co-immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS): This is a widely used technique to identify interacting partners. An antibody specific to Myo1b is used to pull down Myo1b and any associated proteins from a cell lysate. The precipitated proteins are then identified by mass spectrometry. This approach has been successfully used to identify interaction partners for other myosins, revealing their involvement in various cellular complexes. nih.gov
Yeast Two-Hybrid (Y2H) Screening: This genetic method is used to detect binary protein-protein interactions. The Myo1b protein is used as "bait" to screen a library of "prey" proteins. An interaction between the bait and prey reconstitutes a functional transcription factor, leading to the expression of a reporter gene.
Proximity-Dependent Biotinylation (e.g., BioID): This technique involves fusing Myo1b to a promiscuous biotin (B1667282) ligase. When expressed in cells, this fusion protein biotinylates proteins that are in close proximity. The biotinylated proteins can then be purified and identified by mass spectrometry. This method provides a snapshot of the protein interaction landscape in the native cellular context.
The table below outlines the key proteomics and interactomics methodologies for studying Myo1b.
| Methodology | Principle | Information Gained |
| Co-immunoprecipitation-Mass Spectrometry (Co-IP-MS) | Pull-down of Myo1b and its associated proteins using a specific antibody, followed by identification of the proteins by mass spectrometry. | Identification of proteins that form a complex with Myo1b in the cell. nih.gov |
| Yeast Two-Hybrid (Y2H) Screening | Genetic method to detect binary protein-protein interactions in yeast. | Identification of direct binding partners of Myo1b. |
| Proximity-Dependent Biotinylation (BioID) | Fusion of Myo1b to a biotin ligase to biotinylate and identify proteins in close proximity in living cells. | Identification of both stable and transient interactors of Myo1b in their native cellular environment. |
Cell Culture Models and Primary Cell Lines for Functional Studies
The choice of an appropriate cell culture model is crucial for studying the function of unconventional myosin-Ib (Myo1b). Different cell lines and primary cells offer unique advantages for investigating specific aspects of Myo1b biology.
Immortalized Cell Lines: Commonly used cell lines such as HeLa, COS-7, or HEK293 are easy to culture and transfect, making them suitable for initial studies on Myo1b localization, dynamics, and for identifying interacting partners. Madin-Darby canine kidney (MDCK) cells are a polarized epithelial cell line that is particularly useful for studying the role of myosins in the establishment and maintenance of cell polarity and in vesicular transport. mdpi.com
Specialized Cell Lines: To study the role of Myo1b in specific cellular contexts, specialized cell lines are employed. For example, neuronal cell lines like SH-SY5Y or PC12 are used to investigate the function of Myo1b in neurite outgrowth and neuronal migration. biologists.comsemanticscholar.orgnih.gov Adipocyte cell lines, such as 3T3-L1, are used to study the role of myosins in insulin-stimulated glucose uptake. nih.gov
Primary Cell Cultures: Primary cells are isolated directly from tissues and more closely represent the in vivo situation. For instance, primary neurons can be cultured to study the role of Myo1b in neuronal development in a more physiologically relevant system. biologists.comsemanticscholar.orgnih.gov While more challenging to maintain, they provide a more authentic cellular environment for functional studies.
The table below lists various cell culture models and their applications in myosin research.
| Cell Model | Characteristics | Application in Myosin Research |
| Immortalized Cell Lines (e.g., HeLa, COS-7) | Easy to culture and manipulate genetically. | General studies on localization, dynamics, and protein interactions. nih.gov |
| MDCK Cells | Polarized epithelial cells. | Investigating roles in cell polarity, junction formation, and vesicular transport. mdpi.com |
| Neuronal Cell Lines (e.g., SH-SY5Y) | Differentiate into neuron-like cells. | Studying functions in neurite outgrowth, axon guidance, and synaptic plasticity. biologists.comsemanticscholar.orgnih.gov |
| Adipocyte Cell Lines (e.g., 3T3-L1) | Differentiate into fat cells. | Investigating roles in insulin (B600854) signaling and glucose transporter trafficking. nih.gov |
| Primary Cell Cultures (e.g., primary neurons) | Isolated directly from tissues. | Providing a more physiologically relevant context for studying in vivo functions. biologists.comsemanticscholar.orgnih.gov |
Future Directions and Emerging Concepts in Unconventional Myosin Ib Research
High-Resolution Structural Determination of the (911-919) Region in its Native Context and with Interactors
A fundamental gap in understanding Myo1b function lies in the structural dynamics of its C-terminal tail. While crystal structures of the motor domain and cryo-electron microscopy (cryo-EM) structures of the actin-bound states have provided immense insight into the force-generating mechanism, a high-resolution picture of the tail, which contains the 911-919 region, is lacking. pnas.orgnih.gov This is likely due to the inherent flexibility of the tail domain, which is necessary for its diverse interaction capabilities but complicates structural analysis by traditional methods like X-ray crystallography.
Future research must pivot towards techniques capable of characterizing dynamic and flexible protein regions. Cryo-electron tomography (cryo-ET) stands out as a powerful method to visualize the Myo1b tail in its native environment, for instance, when bound to a lipid vesicle or interacting with the plasma membrane. This could reveal the broader conformational landscape of the tail and potentially localize smaller segments like the 911-919 sequence. To achieve near-atomic detail, Nuclear Magnetic Resonance (NMR) spectroscopy could be employed on isolated tail fragments containing the 911-919 region, both alone and in complex with known binding partners such as UNC45A or CARMIL. nih.govresearchgate.net Such studies would elucidate how the 911-919 region is structured and how its conformation changes upon interaction, providing a direct link between structure and function.
Elucidation of the Precise Role of (911-919) in Myosin-Ib Mechanotransduction and Force Sensing
Myo1b is a paradigm of a mechanosensitive motor, capable of translating mechanical cues into biochemical signals. nih.gov Single-molecule studies using optical traps have been instrumental in defining its catch-bond properties, where force slows the rate of ADP release and prolongs its attachment to actin. nih.gov This behavior is critical for its role as a tension-bearing anchor. uni.lu However, these studies have largely focused on the motor domain and the influence of the N-terminal region. uni.lupnas.org The contribution of specific C-terminal tail sequences to this sophisticated mechanosensing mechanism remains unknown.
Integration of Myosin-Ib (911-919) Function into Systems Biology Models of Cellular Dynamics
Computational models are increasingly vital for understanding how the collective action of individual molecules gives rise to complex cellular behaviors like cell motility and morphogenesis. preterhuman.netnih.gov Current systems biology models of the actomyosin (B1167339) cytoskeleton often treat motor proteins as generic force generators, lacking the isoform-specific properties that dictate their unique cellular roles. biorxiv.org For models to accurately predict cellular dynamics, they must incorporate the nuanced behaviors of key components like Myo1b, including its mechanosensitivity and its role as a membrane-actin linker.
The next generation of cellular models must become more granular. As the specific function of the 911-919 region is uncovered, this information can be translated into the parameters and rules of multi-scale or agent-based models. For example, if the 911-919 sequence is found to be a binding site for a regulatory protein, this interaction can be explicitly modeled to test its impact on cytoskeletal organization or vesicle trafficking dynamics. researchgate.net By integrating detailed, experimentally-derived data on the function of specific domains like the 911-919 region, these in silico models can serve as powerful platforms to test hypotheses about how local molecular events, modulated by specific peptide sequences, scale up to control global cell behavior.
Development of Advanced Biosensors and Probes for Monitoring (911-919) Activity In Vivo
A major challenge in cell biology is observing the activity of specific proteins—and even specific regions within those proteins—in real-time within living cells. nih.gov To understand when and where the 911-919 region of Myo1b is engaged in its functions, new molecular tools are required. Current methods often rely on observing the localization of a fluorescently-tagged full-length protein, which does not report on the conformational or binding state of a particular domain.
Future efforts should focus on creating advanced biosensors tailored to the 911-919 sequence. One promising avenue is the development of Förster Resonance Energy Transfer (FRET)-based probes. frontiersin.org By flanking the 911-919 sequence with a FRET donor and acceptor pair, it may be possible to detect conformational changes within this region that occur upon force application or binding to an interactor. Another innovative approach would be to engineer intein-based biosensors, where the function of a reporter enzyme or fluorescent protein is controlled by the binding state of the 911-919 domain. nih.gov Furthermore, the use of site-specifically conjugated, environmentally sensitive dyes could report on changes in the local environment of the 911-919 region, such as its insertion into a lipid membrane. researchgate.net The development of such probes would enable researchers to visualize the precise spatiotemporal dynamics of this specific region's activity, providing unprecedented insight into its role in Myo1b function in vivo.
Data Tables
Table 2: Key Protein and Molecular Interactors of Myosin-Ib
| Interactor | Primary Interaction Site/Role | Significance for the 911-919 Region |
|---|---|---|
| Actin | Motor domain binds to actin filaments to generate force and motion. nih.gov | The 911-919 region is in the tail, which anchors the motor, and its properties could indirectly modulate the motor-actin interaction under load. |
| Calmodulin | Binds to the IQ motifs in the neck/lever arm domain, providing structural stability. nih.gov | While not directly interacting, the state of the neck can influence the tension experienced by the tail domain. |
| Acidic Phospholipids (B1166683) (e.g., PIP₂) | The TH1 domain in the tail binds to membranes, anchoring the motor. nih.govresearchgate.net | The 911-919 region is part of the larger tail structure responsible for membrane tethering; its context is lipid interaction. |
| UNC45A | A chaperone that interacts with Myo1b and is essential for intestinal epithelial morphogenesis. researchgate.net | As a chaperone, it may interact with the tail domain to ensure proper folding or function, a potential role for the 911-919 region. |
Compounds Mentioned in this Article
Actin
Adenosine (B11128) diphosphate (B83284) (ADP)
Adenosine triphosphate (ATP)
Calmodulin
CARMIL
UNC45A
Unconventional myosin-Ib (Myo1b)
Q & A
Basic Question: What experimental approaches are recommended to study the structural dynamics of MYO1B (911-919) in vitro?
Methodological Answer:
To investigate the structural dynamics of MYO1B (911-919), use recombinant protein expression systems (e.g., E. coli or baculovirus) with affinity tags (e.g., His-tag) for purification . Employ circular dichroism (CD) spectroscopy to analyze secondary structure stability under varying pH or ionic conditions. Pair this with fluorescence resonance energy transfer (FRET) assays using site-specific fluorophore labeling (e.g., cysteine residues at positions 915 and 919) to monitor conformational changes in real time. Include controls with ATPγS or ADP to assess nucleotide-dependent structural shifts .
Basic Question: How can researchers validate MYO1B’s role in membrane tension sensing using cellular models?
Methodological Answer:
Use CRISPR-Cas9 to generate MYO1B-knockout cell lines (e.g., HeLa or MDCK cells) and compare membrane dynamics with wild-type controls. Apply atomic force microscopy (AFM) to measure membrane stiffness and tension changes. Complement this with live-cell imaging of MYO1B-GFP fusion proteins under osmotic stress. Include pharmacological inhibitors (e.g., blebbistatin for myosin ATPase inhibition) to confirm specificity. Replicate experiments across ≥3 biological replicates to ensure statistical robustness .
Advanced Question: How should conflicting data on MYO1B’s role in cancer metastasis be resolved?
Methodological Answer:
Contradictory findings (e.g., pro-metastatic vs. anti-metastatic roles in head and neck squamous cell carcinoma) may arise from model-specific variables. Conduct orthogonal validation:
- Use isoform-specific siRNA/shRNA and rescue experiments to rule out off-target effects.
- Compare MYO1B expression levels across cancer subtypes via qRT-PCR and immunohistochemistry.
- Integrate multi-omics data (e.g., TCGA datasets) to correlate MYO1B activity with patient survival or tumor grade.
Address methodological limitations by standardizing cell lines, culture conditions, and endpoint assays (e.g., Transwell migration vs. 3D spheroid invasion) .
Advanced Question: What strategies are effective for analyzing MYO1B’s mechanochemical coupling under tension?
Methodological Answer:
Use optical tweezers or magnetic tweezers to apply controlled forces to MYO1B-bound actin filaments. Measure ATP hydrolysis rates (via phosphate release assays) under varying load conditions. Combine this with single-molecule TIRF microscopy to track myosin stepping dynamics. For computational support, perform molecular dynamics (MD) simulations of the 911-919 residue loop to predict force-dependent conformational changes. Validate simulations with mutagenesis (e.g., alanine scanning at residues 913–917) and in vitro motility assays .
Basic Question: What are best practices for ensuring reproducibility in MYO1B functional studies?
Methodological Answer:
- Expression/Purification: Document buffer composition (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) and storage conditions (-80°C with 50% glycerol) to prevent protein aggregation .
- Assays: Include positive/negative controls (e.g., ATPase activity with/without actin) and report raw data (e.g., velocity distributions from motility assays).
- Data Sharing: Deposit structural coordinates in public repositories (e.g., PDB) and publish full experimental protocols in supplementary materials .
Advanced Question: How can researchers reconcile MYO1B’s dual roles in vesicle trafficking and cell migration?
Methodological Answer:
Design compartment-specific knockdowns (e.g., endosomal vs. plasma membrane pools) using targeted CRISPR interference (CRISPRi). Use proximity ligation assays (PLA) to map MYO1B interactions with trafficking (e.g., Rab GTPases) vs. cytoskeletal (e.g., ARP2/3) partners. Perform time-lapse imaging of pH-sensitive fluorescent cargo (e.g., transferrin for endocytosis) in migrating cells. Quantify co-localization coefficients and motility rates to disentangle pathway crosstalk .
Basic Question: What are critical controls for MYO1B antibody validation in immunohistochemistry?
Methodological Answer:
- Specificity: Test antibodies on MYO1B-knockout tissue sections or cell lysates.
- Cross-Reactivity: Validate against recombinant MYO1B fragments (911-919) and unrelated myosin isoforms (e.g., MYO1C).
- Titration: Optimize antibody dilution (e.g., 1:500–1:2000) using blocking buffers with 5% BSA/0.1% Triton X-100.
- Reproducibility: Include internal controls (e.g., β-actin staining) across all experiments .
Advanced Question: How to model MYO1B’s force-sensitive adaptor function in silico?
Methodological Answer:
Develop coarse-grained MD models incorporating the 911-919 loop’s flexibility. Parameterize simulations using experimental data (e.g., FRET-based distance constraints). Predict binding affinities for membrane lipids (e.g., PIP2) under tension using molecular mechanics Poisson-Boltzmann (MM-PBSA) calculations. Validate with mutagenesis (e.g., charge-reversal mutations at basic residues 912/914) and surface plasmon resonance (SPR) to quantify lipid-binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
